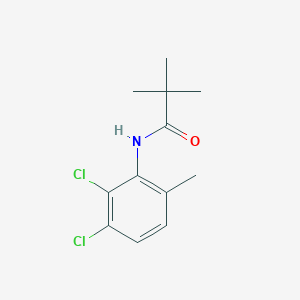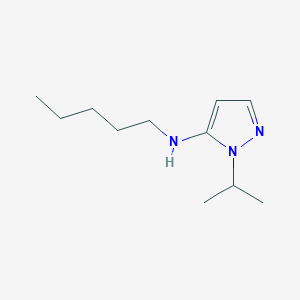-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738681.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methyl, and isobutyl groups attached to the pyrazole rings. The presence of these groups can significantly influence the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives with suitable alkylating agents under controlled conditions. For instance, the reaction between 1-ethyl-3-methyl-1H-pyrazole and 1-(2-methylpropyl)-1H-pyrazole with formaldehyde and a primary amine can yield the desired compound through a Mannich reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole rings, potentially converting them into amines. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups. Halogenation using reagents like N-bromosuccinimide (NBS) is a common example.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.
科学研究应用
Chemistry
In chemistry, “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological applications include its use as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of pyrazole rings makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
作用机制
The mechanism of action of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the nature of the target molecules .
相似化合物的比较
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: A simpler analog lacking the additional pyrazole ring and isobutyl group.
1-(2-methylpropyl)-1H-pyrazole: Another analog with a different substitution pattern.
Pyrazolopyrimidine compounds: These compounds share the pyrazole ring but have a fused pyrimidine ring, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” lies in its dual pyrazole structure with distinct alkyl substitutions. This configuration provides a versatile platform for chemical modifications and the exploration of diverse reactivity patterns, making it valuable in various scientific and industrial applications.
属性
分子式 |
C15H25N5 |
|---|---|
分子量 |
275.39 g/mol |
IUPAC 名称 |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-5-19-11-15(13(4)18-19)8-16-6-14-7-17-20(10-14)9-12(2)3/h7,10-12,16H,5-6,8-9H2,1-4H3 |
InChI 键 |
NVPAPPVWDDMCLH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C)CNCC2=CN(N=C2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738606.png)
![{[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738611.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11738614.png)
![benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738618.png)
![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738624.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738627.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738668.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11738670.png)
amine](/img/structure/B11738672.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11738677.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11738688.png)

